molecular formula C18H18FNO B2544236 2-(4-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone CAS No. 1210396-15-8

2-(4-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone

Cat. No. B2544236
CAS RN: 1210396-15-8
M. Wt: 283.346
InChI Key: IURVRRXLSVNESS-UHFFFAOYSA-N
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Description

The compound "2-(4-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with fluorophenyl groups and ethanone moieties have been investigated for various properties and activities, including anti-allergenic, anti-neoplastic, and antimicrobial activities . These studies often involve the synthesis of the compounds, characterization using various spectroscopic techniques, and evaluation of their biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of chalcone derivatives, which share a similar structural motif with the target compound, has been achieved using condensation reactions under both conventional and sonochemical methods, with the latter proving to be more efficient . Similarly, novel Schiff bases have been synthesized from related starting materials using the Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde derivatives .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds with similar structural features have been investigated using both experimental and theoretical methods. Studies have utilized software packages like Gaussian09 for theoretical optimization and have compared the results with experimental data such as X-ray diffraction (XRD) . These analyses help in understanding the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often studied through HOMO-LUMO analysis, which provides insights into charge transfer within the molecule. For example, the negative charge is found to be localized over the carbonyl group, making it a reactive site for electrophilic attack . Molecular docking studies have also been conducted to predict the potential biological activity of these compounds, suggesting inhibitory activity against various proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a variety of spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. The optical properties, such as UV-vis absorption and fluorescence, are also studied to understand the electronic transitions and potential applications in materials science . Additionally, thermal properties are evaluated using techniques like thermo gravimetric analysis (TGA) .

Scientific Research Applications

Structural Analysis and Physical Properties

  • In the study of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone , the compound's crystal structure and weak hydrogen bonding interactions were examined, revealing insights into its solid-state properties and potential for further applications in material science (H. Abdel‐Aziz et al., 2012).

Chemical Reactivity and Potential Applications

  • Research on 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone has shown its utility in vibrational spectroscopy, molecular docking studies, and its role as a potential anti-neoplastic agent, highlighting its versatile chemical reactivity and application in medicinal chemistry (Y. Mary et al., 2015).

Potential for Nonlinear Optics and Electronic Applications

  • The synthesis and characterization of compounds related to the query molecule have led to insights into their potential for nonlinear optics and electronic applications. For instance, the study of 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone highlighted the impact of crystal structure on solid-state fluorescence, suggesting applications in materials science (Baoli Dong et al., 2012).

Antimicrobial Activities

  • Novel compounds such as 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of these molecules in developing new antimicrobial agents (M. Nagamani et al., 2018).

Synthesis Methods and Efficiency

  • The efficiency of synthesis methods for related compounds, such as chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) , has been explored, comparing sonochemical methods to conventional approaches and highlighting advancements in synthetic chemistry (K. J. Jarag et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-8-6-14(7-9-17)12-18(21)20-11-10-16(13-20)15-4-2-1-3-5-15/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURVRRXLSVNESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone

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